molecular formula C14H10O6 B12424279 Norfunalenone

Norfunalenone

Katalognummer: B12424279
Molekulargewicht: 274.22 g/mol
InChI-Schlüssel: ZQQMMQODXWVXDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norfunalenone is a polyketide fungal metabolite that has been found in the fungus Talaromyces stipitatus. It is known for its weak cytotoxic activity and antibacterial properties. The compound has a molecular formula of C14H10O6 and a molecular weight of 274.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norfunalenone is typically synthesized through the fermentation of Talaromyces stipitatus. The process involves cultivating the fungus under specific conditions to produce the metabolite. The compound is then extracted and purified using various chromatographic techniques .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation followed by extraction and purification. The conditions for fermentation, such as temperature, pH, and nutrient availability, are optimized to maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions: Norfunalenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Norfunalenone has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Norfunalenone involves its interaction with cellular components, leading to cytotoxic and antibacterial effects. The compound targets bacterial cell walls, disrupting their integrity and leading to cell death. In mammalian cells, it induces apoptosis through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Norfunalenone is unique due to its specific combination of hydroxyl groups and its origin from Talaromyces stipitatus. Its weak cytotoxic and antibacterial activities distinguish it from other similar compounds, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C14H10O6

Molekulargewicht

274.22 g/mol

IUPAC-Name

3,4,5,6,7-pentahydroxy-9-methylphenalen-1-one

InChI

InChI=1S/C14H10O6/c1-4-2-5(15)9-11-8(4)6(16)3-7(17)10(11)13(19)14(20)12(9)18/h2-3,15,17-20H,1H3

InChI-Schlüssel

ZQQMMQODXWVXDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C3=C1C(=O)C=C(C3=C(C(=C2O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.